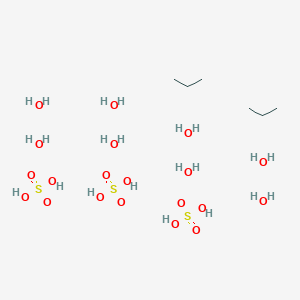
N-butyl-N'-(furan-2-ylmethyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N’-(furan-2-ylmethyl)butanediamide is an organic compound that features a furan ring, a butyl group, and a butanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(furan-2-ylmethyl)butanediamide typically involves the reaction of furan-2-carboxaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then reacted with butanediamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-butyl-N’-(furan-2-ylmethyl)butanediamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N’-(furan-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-butyl-N’-(furan-2-ylmethyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-butyl-N’-(furan-2-ylmethyl)butanediamide involves its interaction with specific molecular targets. The furan ring and butyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N’-(furan-2-ylmethyl)ethanediamide
- N-propyl-N’-(furan-2-ylmethyl)propanediamide
- N-methyl-N’-(furan-2-ylmethyl)methanediamide
Uniqueness
N-butyl-N’-(furan-2-ylmethyl)butanediamide is unique due to its specific combination of a furan ring, a butyl group, and a butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-butyl-N'-(furan-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C13H20N2O3/c1-2-3-8-14-12(16)6-7-13(17)15-10-11-5-4-9-18-11/h4-5,9H,2-3,6-8,10H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
KVBIOTGRLRPTGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CCC(=O)NCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)


![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)









